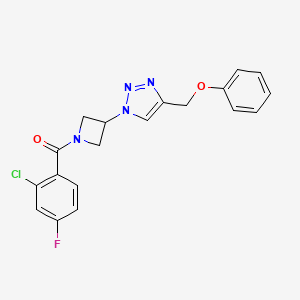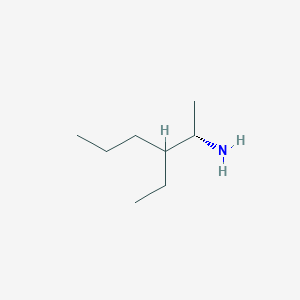
7-(4-chlorobenzyl)-1,3-dimethyl-8-((2-phenoxyethyl)thio)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-chlorobenzyl)-1,3-dimethyl-8-((2-phenoxyethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H21ClN4O3S and its molecular weight is 456.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Access and Characterization
New mixed ligand metal complexes incorporating purine derivatives have been synthesized, offering insight into potential applications in coordination chemistry and materials science. Specifically, research into mixed ligand-metal complexes involving purine derivatives, similar in structure to the mentioned compound, has demonstrated the capacity for such molecules to coordinate with metal ions through nitrogen atoms, revealing their potential in the development of novel coordination compounds and materials with unique properties (Shaker, 2011).
Pharmacological Potential
Investigations into derivatives of purine-2,6-dione, closely related to the chemical , have identified compounds with significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting the possibility of designing new ligands for these receptors to treat various neurological and psychiatric disorders. This research underlines the therapeutic potential of purine derivatives in creating new psychotropic medications with antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Chemical Synthesis and Heterocyclic Chemistry
The synthesis of novel heterocyclic systems fused with purine-2,6-diones showcases the versatility of purine derivatives in constructing complex molecular architectures. Such work paves the way for the creation of diverse heterocyclic compounds with potential applications in drug development, material science, and as intermediates in organic synthesis (Hesek & Rybár, 1994).
Novel Derivatives Synthesis
Research into the synthesis of new purineselenyl and thiadiazolyl derivatives of purine-2,6-dione reveals the chemical's capacity for modification and the development of compounds with potential biological activity. Such studies indicate the role of purine derivatives in the synthesis of molecules with potential applications in medicinal chemistry and pharmacology (Gobouri, 2020).
特性
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(2-phenoxyethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-25-19-18(20(28)26(2)22(25)29)27(14-15-8-10-16(23)11-9-15)21(24-19)31-13-12-30-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVHWLZNCBVWAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCOC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


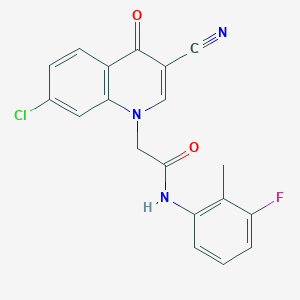
![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2415837.png)
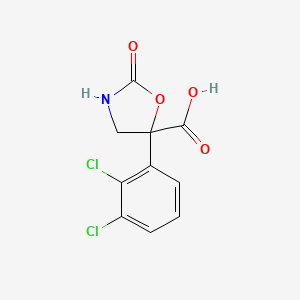

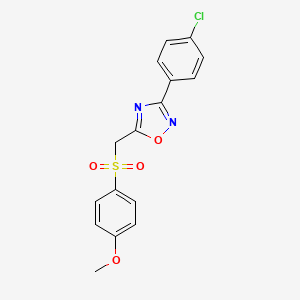
![1-(benzo[d]thiazole-6-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2415846.png)
![(Z)-ethyl 1-benzyl-2-((2-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2415847.png)
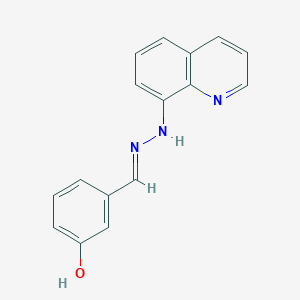
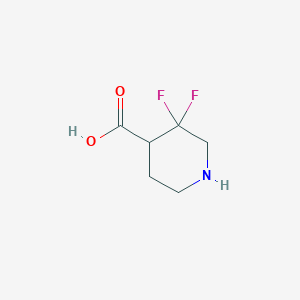
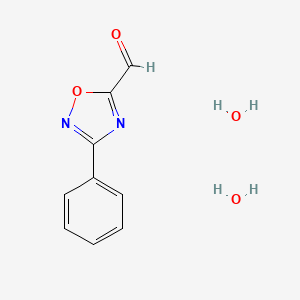
![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2415855.png)
